Ethyl 2-(2-(pyrazin-2-yl)thiazole-4-carboxamido)acetate
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Overview
Description
Ethyl 2-(2-(pyrazin-2-yl)thiazole-4-carboxamido)acetate is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The specific structure of this compound makes it a valuable compound for various scientific research applications.
Mechanism of Action
Target of Action
Ethyl 2-(2-(pyrazin-2-yl)thiazole-4-carboxamido)acetate is a derivative of thiazole . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs . .
Mode of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple pathways .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative and the biomolecule it interacts with .
Cellular Effects
Thiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of Ethyl 2-(2-(pyrazin-2-yl)thiazole-4-carboxamido)acetate typically involves the reaction of pyrazine-2-carboxylic acid with thionyl chloride to form pyrazine-2-carbonyl chloride. This intermediate is then reacted with 2-aminothiazole to form 2-(pyrazin-2-yl)thiazole-4-carboxamide. Finally, the carboxamide is esterified with ethyl bromoacetate to yield this compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
Ethyl 2-(2-(pyrazin-2-yl)thiazole-4-carboxamido)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-(2-(pyrazin-2-yl)thiazole-4-carboxamido)acetate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anti-inflammatory and antitumor activities.
Industry: Utilized in the development of new materials with specific chemical properties
Comparison with Similar Compounds
Ethyl 2-(2-(pyrazin-2-yl)thiazole-4-carboxamido)acetate can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.
Properties
IUPAC Name |
ethyl 2-[(2-pyrazin-2-yl-1,3-thiazole-4-carbonyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3S/c1-2-19-10(17)6-15-11(18)9-7-20-12(16-9)8-5-13-3-4-14-8/h3-5,7H,2,6H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXAKGSAOSQLKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CSC(=N1)C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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